methyl 5-iodo-1H-indole-7-carboxylate
Description
Methyl 5-iodo-1H-indole-7-carboxylate is an indole derivative featuring an iodine substituent at the 5-position and a methyl ester group at the 7-position of the indole ring. Indole derivatives are pivotal in medicinal chemistry and materials science due to their diverse biological activities and structural versatility.
Properties
CAS No. |
1260383-12-7 |
|---|---|
Molecular Formula |
C10H8INO2 |
Molecular Weight |
301.08 g/mol |
IUPAC Name |
methyl 5-iodo-1H-indole-7-carboxylate |
InChI |
InChI=1S/C10H8INO2/c1-14-10(13)8-5-7(11)4-6-2-3-12-9(6)8/h2-5,12H,1H3 |
InChI Key |
RHUBBOICESAOCN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)I)C=CN2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 5-iodo-1H-indole-7-carboxylate typically involves the esterification of indole-5-carboxylic acid. This process can be carried out using various reagents and conditions. One common method involves the use of methanesulfonic acid under reflux in methanol, which yields the desired indole derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Methyl 5-iodo-1H-indole-7-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Therapeutic Potential
Methyl 5-iodo-1H-indole-7-carboxylate has been studied for its potential therapeutic applications due to its structural similarity to various biologically active indole derivatives. Research indicates that this compound may exhibit antiviral , anti-inflammatory , and anticancer properties. The mechanisms of action often involve interactions with specific biological targets, such as enzymes or receptors, which can influence critical biological pathways.
The following table summarizes the biological activities associated with this compound and related indole derivatives:
Synthetic Applications
This compound serves as a valuable building block in synthetic organic chemistry. Its iodine atom enhances reactivity in substitution and coupling reactions, making it a key intermediate for synthesizing more complex indole derivatives. Common synthetic methods include:
- Esterification : Typically involves the reaction of indole-5-carboxylic acid with methanol under acidic conditions.
- Functionalization : Subsequent reactions can introduce additional functional groups, expanding the range of potential derivatives.
Case Study 1: Antiviral Activity
A study investigated the antiviral properties of this compound against specific viral strains. The compound demonstrated significant inhibition of viral replication, suggesting its potential as a lead compound for developing antiviral agents. Molecular docking studies revealed that it binds effectively to viral enzymes, disrupting their function and preventing the spread of infection .
Case Study 2: Anticancer Properties
In another research effort, this compound was evaluated for its cytotoxic effects on various cancer cell lines. The findings indicated that the compound induced apoptosis through caspase activation pathways. Notably, it exhibited lower IC50 values compared to other indole derivatives, highlighting its potential as an anticancer agent .
Comparative Analysis with Related Compounds
The following table compares this compound with other indole derivatives regarding structural features and biological activities:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl indole-5-carboxylate | No iodine substitution | Lacks halogen; distinct biological activities |
| Methyl 5-bromo-1H-indole-6-carboxylate | Bromine instead of iodine | Different halogen may affect reactivity |
| Methyl indole-3-carboxylate | No iodine substitution | Lacks halogen; distinct chemical properties |
| Methyl 6-chloroindole | Chlorine at the 6-position | Variations in halogen influence interactions |
The presence of iodine in this compound significantly enhances its reactivity compared to these derivatives, making it an attractive candidate for further research and development.
Mechanism of Action
The mechanism of action of methyl 5-iodo-1H-indole-7-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes. For example, they may inhibit the activity of certain enzymes or interfere with the replication of viruses .
Comparison with Similar Compounds
Substituent Position and Type
The position and nature of substituents on the indole ring critically determine physicochemical properties. Key analogs include:
Key Observations :
- Iodine vs. This makes it advantageous in heavy-atom crystallography or radioimaging .
- Ester vs. Carboxylic Acid : The methyl ester group at the 7-position enhances lipophilicity compared to free carboxylic acids (e.g., 7-Chloro-3-methyl-1H-indole-2-carboxylic acid), improving membrane permeability .
Challenges for Methyl 5-Iodo-1H-Indole-7-Carboxylate :
- Introducing iodine at the 5-position may require electrophilic iodination or metal-catalyzed coupling, which could compete with ester hydrolysis under harsh conditions.
Physicochemical and Spectroscopic Properties
Biological Activity
Methyl 5-iodo-1H-indole-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Overview of this compound
This compound is an indole derivative that has been studied for its potential applications in various fields, including medicinal chemistry and pharmacology. Indoles are known for their ability to interact with multiple biological targets, making them valuable in drug development.
Biological Activities
Antiviral Properties
Indole derivatives, including this compound, have shown antiviral activity. Research indicates that these compounds can inhibit viral replication by targeting specific viral enzymes or cellular receptors involved in the infection process. For instance, indole derivatives have been evaluated for their efficacy against viruses such as HIV and influenza .
Anticancer Activity
The compound has demonstrated promising anticancer properties. Studies have reported that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival. In vitro studies have shown significant antiproliferative effects against several cancer cell lines .
Antimicrobial Activity
this compound exhibits antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest effective inhibition of growth for pathogens such as Staphylococcus aureus and Escherichia coli. The compound's structure allows it to disrupt bacterial cell membranes or interfere with metabolic processes .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The compound can bind to various receptors, influencing neurotransmission and potentially exhibiting antidepressant effects.
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism or viral replication, thereby exerting its therapeutic effects.
- Signal Transduction Modulation : By affecting signaling pathways, the compound can alter cellular responses leading to apoptosis in cancer cells or inhibition of viral replication .
Table 1: Biological Activities of this compound
| Activity Type | Target Organisms/Cells | MIC (µg/mL) | Reference |
|---|---|---|---|
| Antiviral | HIV | Not specified | |
| Anticancer | A549 (lung cancer) | <10 | |
| Antimicrobial | Staphylococcus aureus | 15 | |
| Escherichia coli | 20 |
Case Study: Anticancer Efficacy
A study conducted on the anticancer efficacy of this compound revealed that the compound significantly inhibited the growth of A549 lung cancer cells with an IC50 value of less than 10 µg/mL. The mechanism was linked to the activation of apoptotic pathways, leading to increased rates of cell death in tumor cells compared to normal fibroblast cells .
Case Study: Antimicrobial Activity
In a comparative study assessing the antimicrobial properties of various indole derivatives, this compound exhibited notable activity against Staphylococcus aureus with a MIC of 15 µg/mL. This highlights its potential as a lead compound for developing new antibiotics targeting resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

